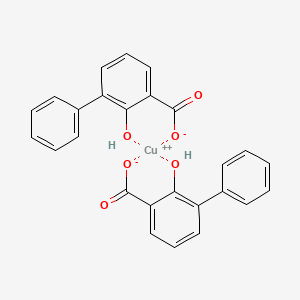
Bis(2-hydroxy-3-biphenylcarboxylato)copper
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-hydroxy-3-biphenylcarboxylato)copper is a coordination compound with the molecular formula C26H16CuO6.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxy-3-biphenylcarboxylato)copper typically involves the reaction of copper salts with 2-hydroxy-3-biphenylcarboxylic acid. One common method is the condensation reaction of salicylic acid with formaldehyde in the presence of sulfuric acid, followed by coordination with copper ions . The reaction conditions often include controlled temperature and pH to ensure the formation of the desired complex.
Industrial Production Methods
The process would include purification steps such as recrystallization or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Bis(2-hydroxy-3-biphenylcarboxylato)copper can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of copper.
Reduction: Reduction reactions can convert the copper center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the biphenylcarboxylato ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions typically involve controlled temperature, pH, and solvent choice to facilitate the desired reaction .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of copper(II) complexes, while reduction could yield copper(I) complexes .
Scientific Research Applications
Bis(2-hydroxy-3-biphenylcarboxylato)copper has several scientific research applications:
Mechanism of Action
The mechanism by which Bis(2-hydroxy-3-biphenylcarboxylato)copper exerts its effects involves coordination with metal ions and interaction with molecular targets. The copper center can participate in redox reactions, facilitating electron transfer processes. The biphenylcarboxylato ligands can interact with biological molecules, potentially disrupting cellular processes and leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
Bis(2-hydroxy-3-carboxyphenyl)methane: Similar in structure but with different metal coordination properties.
Bis(2-hydroxy-3-tert-butyl-5-methylphenyl)methane: Known for its cytotoxic effects against tumor cells.
Bis(2-hydroxy-3-isopropyl-6-methyl-benzaldehyde)ethylenediamine: Used for its fluorescence properties in detecting metal ions.
Uniqueness
Bis(2-hydroxy-3-biphenylcarboxylato)copper is unique due to its specific coordination environment and the ability to undergo various chemical reactions.
Properties
Molecular Formula |
C26H18CuO6 |
|---|---|
Molecular Weight |
490.0 g/mol |
IUPAC Name |
copper;2-hydroxy-3-phenylbenzoate |
InChI |
InChI=1S/2C13H10O3.Cu/c2*14-12-10(9-5-2-1-3-6-9)7-4-8-11(12)13(15)16;/h2*1-8,14H,(H,15,16);/q;;+2/p-2 |
InChI Key |
UXCKXHXXSNDUMI-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)C(=O)[O-])O.C1=CC=C(C=C1)C2=C(C(=CC=C2)C(=O)[O-])O.[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















